molecular formula C20H37N5O2 B5510990 N-cyclohexyl-4-(2-{[(cyclohexylamino)carbonyl]amino}ethyl)-1-piperazinecarboxamide

N-cyclohexyl-4-(2-{[(cyclohexylamino)carbonyl]amino}ethyl)-1-piperazinecarboxamide

Cat. No. B5510990
M. Wt: 379.5 g/mol
InChI Key: WKHQOUXBQBSIMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step chemical processes that include the formation of the piperazine ring, followed by functionalization at various positions to introduce additional chemical groups. For example, Weatherhead-Kloster et al. (2005) describe the synthesis of 1,4-piperazine-2,5-diones, which are structurally related, through a six-step process from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, yielding polymorphic crystalline forms characterized by different hydrogen-bonding networks (Weatherhead-Kloster et al., 2005).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for understanding their chemical behavior and interactions. Single-crystal X-ray analysis is commonly used to determine the arrangement of atoms within a molecule and how it influences its physical and chemical properties. For instance, the study by Weatherhead-Kloster et al. (2005) highlighted the importance of crystalline form in determining the hydrogen-bonding patterns, which are essential for the molecule's stability and reactivity.

Chemical Reactions and Properties

Piperazine compounds can undergo a variety of chemical reactions, including substitutions, additions, and cyclizations, which modify their chemical structure and properties. Veerman et al. (2003) explored the synthesis of 2,6-bridged piperazine-3-ones, indicating the versatility of piperazine derivatives in forming complex heterocyclic structures (Veerman et al., 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds with similar functional groups are used in pharmaceuticals, where they might interact with biological receptors or enzymes .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. This might include avoiding dust formation, avoiding breathing in any mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

The future directions for research into this compound would likely depend on its intended use. If it has pharmaceutical applications, research might focus on improving its efficacy, reducing side effects, or finding new applications .

properties

IUPAC Name

N-cyclohexyl-4-[2-(cyclohexylcarbamoylamino)ethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37N5O2/c26-19(22-17-7-3-1-4-8-17)21-11-12-24-13-15-25(16-14-24)20(27)23-18-9-5-2-6-10-18/h17-18H,1-16H2,(H,23,27)(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHQOUXBQBSIMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCN2CCN(CC2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-[2-(cyclohexylcarbamoylamino)ethyl]piperazine-1-carboxamide

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